molecular formula C21H27N3O4S B2521721 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1211648-89-3

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2521721
CAS No.: 1211648-89-3
M. Wt: 417.52
InChI Key: NDPWOJWWGPCWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule is built around a central 1,3,4-oxadiazole scaffold, a five-membered ring known for its metabolic stability and role as a bioisostere, which is linked to a piperidine ring and a para-isopropylsulfonyl substituted phenyl group . The specific incorporation of the cyclopropyl substituent on the oxadiazole ring is a key structural feature that can influence the compound's lipophilicity, metabolic profile, and overall biological activity. Compounds featuring this piperidine-oxadiazole core have been investigated for their potential as antifungal agents. Novel oxadiazole derivatives have been described in patent literature for controlling or preventing phytopathogenic fungi, suggesting a primary research application in the development of agrochemical fungicides . The molecular framework is similar to other research compounds that feature variations at the 5-position of the oxadiazole ring and the phenyl sulfonyl moiety, indicating its role as a versatile scaffold for structure-activity relationship (SAR) studies . From a structural perspective, the molecule possesses several hydrogen bond acceptors and a hydrophobic domain, which are critical for interactions with biological targets. The isopropylsulfonyl group is a particularly notable feature, as sulfonyl groups are often involved in target binding through hydrogen bonding or dipole-dipole interactions. Researchers can utilize this compound as a key intermediate or lead compound for further chemical optimization and biological screening. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-14(2)29(26,27)18-7-3-15(4-8-18)13-19(25)24-11-9-17(10-12-24)21-23-22-20(28-21)16-5-6-16/h3-4,7-8,14,16-17H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPWOJWWGPCWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_4O_4S, with a molecular weight of 396.48 g/mol . Its structure features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and an isopropylsulfonyl phenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H24N4O4S
Molecular Weight396.48 g/mol
IUPAC Name1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Canonical SMILESCC(C)S(=O)(=O)c1ccc(cc1)N2CCN(C2)c3ncc(nc3C2)C(C)=O

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. The oxadiazole moiety in this compound may interact with microbial enzymes or cell membranes, leading to inhibition of growth. Studies have shown that derivatives of oxadiazoles can exhibit activity against various pathogens, including bacteria and fungi .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Oxadiazoles are known for their ability to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that similar compounds can inhibit key signaling pathways involved in cancer progression .

The proposed mechanism of action involves the interaction of the oxadiazole ring with specific enzymes or receptors. This interaction may inhibit crucial metabolic pathways in target cells, leading to reduced viability or enhanced apoptosis . Additionally, the piperidine and sulfonamide components may modulate various signaling pathways, enhancing the compound's overall therapeutic efficacy.

Case Studies and Research Findings

Scientific Research Applications

Oncology

Research indicates that compounds containing the oxadiazole moiety demonstrate promising anticancer activity. The specific compound under discussion has been evaluated for its effects on various cancer cell lines.

Case Study: Anticancer Activity
A study conducted on a series of oxadiazole derivatives, including those similar to the compound , reported significant cytotoxic effects against human liver cancer cells (HepG2). The selectivity index of these compounds was notably higher than that of conventional chemotherapeutics such as methotrexate, indicating a potential for targeted cancer therapy.

Compound IDSelectivity IndexActivity Level
Compound A33.21High
Compound B30.49Moderate
Methotrexate4.14Low

This data suggests that the oxadiazole derivatives may offer a new avenue for developing effective cancer treatments.

Antimicrobial and Antiparasitic Activity

The oxadiazole scaffold has also been investigated for its antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Activity
In a study focusing on N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazoles, compounds were synthesized and screened for their antiplasmodial activity. One derivative demonstrated an IC50 value of less than 40 nM against drug-sensitive and multi-drug resistant strains of Plasmodium parasites.

Compound IDIC50 (nM)Selectivity Index
Compound C<40>2500
Compound D<50>2000

These findings highlight the compound's potential as a slow-action antimalarial agent, providing a novel mechanism of action distinct from existing treatments.

Comparison with Similar Compounds

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 1211812-25-7)

  • Key Differences : The 4-(isopropylsulfonyl)phenyl group is replaced with an indol-3-yl moiety.
  • Lower molecular weight (350.4 vs.

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (CAS 1351596-74-1)

  • Key Differences : The oxadiazole is replaced with a thiadiazole ring, and a furan-2-yl group substitutes the cyclopropyl.
  • Furan’s oxygen provides weak hydrogen-bond acceptor capacity, differing from cyclopropyl’s steric constraint. Higher molecular weight (459.6) may reduce solubility compared to the target compound .

Functional Group Modifications

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 1706103-59-4)

  • Key Differences : The sulfonyl group is replaced with a thioether (-S-), and the oxadiazole is positioned on a methyl-piperidine branch.
  • Implications :
    • Thioether’s lower polarity compared to sulfonyl decreases solubility and may reduce metabolic stability due to susceptibility to oxidation.
    • Molecular weight (399.6) is intermediate, balancing lipophilicity and size .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₂₂H₂₉N₃O₃S (estimated) ~430 (estimated) Oxadiazole, isopropylsulfonyl High polarity, strong electron withdrawal
Indole-Substituted Analog C₂₀H₂₂N₄O₂ 350.4 Oxadiazole, indole Hydrogen-bond donor (NH), lower MW
Thiadiazole-Furan Analog C₂₂H₂₅N₃O₄S₂ 459.6 Thiadiazole, furan, isopropylsulfonyl Increased lipophilicity, sulfur effects
Thioether-Modified Analog C₂₂H₂₉N₃O₂S 399.6 Oxadiazole, isopropylthio Reduced polarity, metabolic vulnerability

Q & A

Q. What synthetic strategies are effective for producing the compound with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically including:
  • Condensation of precursors (e.g., piperidine derivatives with oxadiazole-forming reagents).
  • Cyclization under controlled conditions to form the 1,3,4-oxadiazole ring.
  • Acylation to introduce the ethanone moiety.

Q. Critical Parameters :

StepKey ConditionsOptimization Tips
CyclizationSolvent: DMF or dichloromethane; Temp: 80–100°CUse anhydrous conditions to prevent hydrolysis .
AcylationCatalyst: DCC/DMAP; Reaction Time: 12–24 hrsMonitor via TLC to avoid over-reaction .

Purity is ensured via chromatography (e.g., silica gel) or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., cyclopropyl, sulfonyl groups). Use 1H^{1}\text{H}-NMR (400 MHz, DMSO-d6) and 13C^{13}\text{C}-NMR .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and methanol/water gradients .
  • X-ray Crystallography : Resolves 3D conformation, especially for piperidine ring puckering .

Q. How do reaction conditions influence oxadiazole ring formation?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
  • Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may degrade sensitive substituents; reflux conditions are common .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or dehydrating agents (POCl3_3) promote cyclization .

Advanced Research Questions

Q. What in silico approaches predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate with free energy calculations (MM/GBSA) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding modes .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group for hydrogen bonding) using tools like MOE .

Q. How can SAR studies optimize pharmacokinetic properties?

  • Methodological Answer :
  • Substituent Modification :
ModificationImpact
Cyclopropyl → EthylEnhances metabolic stability but reduces solubility .
Isopropylsulfonyl → TrifluoromethylImproves membrane permeability .
  • LogP Analysis : Use shake-flask or computational methods (e.g., SwissADME) to balance lipophilicity .
  • In Vitro Assays : Test CYP450 inhibition and plasma protein binding to refine bioavailability .

Q. What experimental models evaluate in vivo efficacy?

  • Methodological Answer :
  • Animal Models :
  • Rodent PK/PD Studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS .
  • Disease Models : Induce inflammation (e.g., carrageenan-induced paw edema) to assess anti-inflammatory activity .
  • Toxicology Screening : Conduct acute toxicity tests (OECD 423) and histopathology to establish safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.